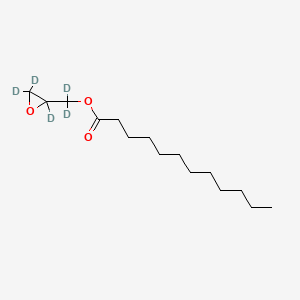

Glycidyl Laurate-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H28O3 |

|---|---|

Molekulargewicht |

261.41 g/mol |

IUPAC-Name |

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D |

InChI-Schlüssel |

PTLZMJYQEBOHHM-AHXALPDUSA-N |

Isomerische SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCCCCCC)[2H] |

Kanonische SMILES |

CCCCCCCCCCCC(=O)OCC1CO1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Glycidyl Laurate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Glycidyl Laurate-d5, a deuterated stable isotope-labeled compound. While specific batch-to-batch isotopic purity values for this compound require consultation of the manufacturer's Certificate of Analysis, this document outlines the fundamental principles of isotopic enrichment, the methodologies for its determination, and the expected purity levels based on data from analogous deuterated compounds. This compound serves as a critical internal standard in quantitative mass spectrometry-based analyses, particularly in food safety and biomedical research.

Understanding Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular position within a molecule. For this compound, this means that five hydrogen atoms have been replaced with deuterium. A high level of isotopic enrichment is crucial for its function as an internal standard to ensure accurate quantification by minimizing interference from the unlabeled analyte.[1][2] Commercially available deuterated fatty acid methyl esters and similar compounds typically exhibit an isotopic enrichment ranging from 98% to over 99%.[1]

It is important to distinguish between isotopic enrichment and the abundance of the fully deuterated species. For example, a D5-labeled molecule with a high isotopic enrichment will primarily consist of the d5 species, with minor contributions from partially deuterated species (d1, d2, d3, d4) and the unlabeled (d0) compound.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for this compound is not publicly available, the following table illustrates the typical isotopic distribution for a high-purity d5-labeled glycidyl ester, based on data for closely related compounds like Glycidyl Palmitate-d5.[2]

| Isotopologue | Description | Expected Relative Abundance (%) |

| d0 | Unlabeled Glycidyl Laurate | < 0.1 |

| d1 | Glycidyl Laurate with one deuterium atom | < 0.5 |

| d2 | Glycidyl Laurate with two deuterium atoms | < 1.0 |

| d3 | Glycidyl Laurate with three deuterium atoms | < 1.5 |

| d4 | Glycidyl Laurate with four deuterium atoms | < 5.0 |

| d5 | Fully deuterated this compound | > 98.0 |

Note: This data is illustrative and based on typical specifications for high-purity deuterated standards. Actual isotopic enrichment can vary by lot and should be confirmed by consulting the Certificate of Analysis.[1]

The following table provides a summary of the key chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate | |

| CAS Number | 1329563-35-0 | |

| Molecular Formula | C15H23D5O3 | |

| Molecular Weight | 261.41 g/mol | |

| Unlabeled CAS Number | 1984-77-6 | |

| Unlabeled Molecular Formula | C15H28O3 | |

| Unlabeled Molecular Weight | 256.38 g/mol |

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity and chemical purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is the preferred method for determining the isotopic distribution of deuterated compounds.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as isopropanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used. The instrument is typically operated in positive ion mode with electrospray ionization (ESI).

-

Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of all expected isotopologues of Glycidyl Laurate ([M+H]⁺ or [M+Na]⁺).

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative abundance of each isotopologue (d0 to d5) is calculated by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of the deuterium labels and to assess the overall structural integrity of the molecule.

Methodology:

-

Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d).

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H (proton) and ²H (deuterium) NMR spectra.

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the glycidyl moiety confirms successful deuteration.

-

The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.

-

Integration of the residual proton signals in the ¹H NMR spectrum can provide a semi-quantitative measure of isotopic enrichment.

-

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive assessment of the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Assessment.

Potential Signaling Pathway Involvement

Glycidyl esters, including Glycidyl Laurate, are known process contaminants formed in edible oils at high temperatures. Their toxicological relevance stems from their potential to be hydrolyzed in the gastrointestinal tract to free glycidol, which is a probable human carcinogen. The use of this compound as an internal standard is crucial for accurately quantifying the levels of its unlabeled counterpart in food products and biological matrices to assess human exposure and risk. The metabolism of glycidol involves pathways that can lead to the formation of DNA adducts, a key mechanism of carcinogenicity.

The following diagram illustrates a simplified putative metabolic pathway of Glycidyl Laurate leading to potentially genotoxic products.

Caption: Putative Metabolic Pathway of Glycidyl Laurate.

References

An In-depth Technical Guide to Glycidyl Laurate-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycidyl Laurate-d5, a deuterated stable isotope of Glycidyl Laurate. This document details its chemical and physical properties, provides insights into its synthesis and analytical applications, and discusses the toxicological relevance of its non-deuterated counterpart.

Chemical Identity and Properties

This compound is the deuterated form of Glycidyl Laurate, where five hydrogen atoms on the glycidyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of glycidyl esters in various matrices, particularly in food safety testing.

Chemical Structure

This compound

IUPAC Name: [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate[1]

Synonyms: Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester, Lauric Acid 2,3-Epoxypropyl-d5 Ester[1]Glycidyl Laurate (Non-deuterated)

IUPAC Name: oxiran-2-ylmethyl dodecanoate[2][3]

Synonyms: Glycidyl dodecanoate, Lauric acid glycidyl ester[2]Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog, Glycidyl Laurate, is presented in Table 1.

| Property | This compound | Glycidyl Laurate |

| CAS Number | 1329563-35-0 | 1984-77-6 |

| Molecular Formula | C₁₅H₂₃D₅O₃ | C₁₅H₂₈O₃ |

| Molecular Weight | 261.41 g/mol | 256.38 g/mol |

| Physical State | Not specified (likely solid or liquid) | Solid |

| Boiling Point | Not specified | 335.4 ± 15.0 °C at 760 mmHg |

| Density | Not specified | 1.0 ± 0.1 g/cm³ |

Experimental Protocols

Synthesis of this compound

Step 1: Fischer Esterification of Lauric Acid-d5 with Allyl Alcohol

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lauric acid-d5 (1.0 equivalent).

-

Add a significant excess of allyl alcohol (e.g., 10-20 equivalents), which also functions as the solvent.

-

Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Add toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude allyl laurate-d5.

Step 2: Epoxidation of Allyl Laurate-d5

-

Dissolve the crude allyl laurate-d5 from the previous step in a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated solution of sodium thiosulfate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product using column chromatography on silica gel with a gradient of ethyl acetate in hexane as the mobile phase.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of the mutagenic potency and repair of glycidol-induced DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Glycidyl Laurate-d5: A Technical Guide

For researchers, scientists, and professionals in drug development, the accurate analysis of deuterated compounds is paramount.[1] Glycidyl Laurate-d5, a deuterated form of Glycidyl Laurate, is a valuable tool in pharmacokinetic and metabolic studies. Its utility, however, is directly tied to its quality, which is meticulously documented in its Certificate of Analysis (CoA). This guide provides an in-depth explanation of a typical CoA for this compound, detailing the analytical techniques used and the interpretation of the presented data.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a crucial document for ensuring the quality, purity, and identity of a chemical substance. For a deuterated compound like this compound, the CoA provides critical information on not only chemical purity but also the degree and location of isotopic labeling.

Sample Certificate of Analysis: this compound

| Product Information | |

| Product Name | This compound |

| Catalog Number | GLD5-12345 |

| Lot Number | GLD5-25-001 |

| Molecular Formula | C15H25D5O3 |

| Molecular Weight | 277.46 g/mol |

| CAS Number | [Not available for this hypothetical compound] |

| Storage | -20°C, desiccated |

Quantitative Data Summary

The core of the CoA lies in the quantitative data derived from various analytical tests. This data provides a comprehensive profile of the compound's quality.

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.2% |

| Isotopic Purity (d5) | Mass Spectrometry | ≥ 98.0% | 99.1% |

| Isotopic Distribution | Mass Spectrometry | Report | d0: 0.1%, d1: 0.2%, d2: 0.3%, d3: 0.3%, d4: 0.5%, d5: 99.1% |

| ¹H NMR | Conforms to Structure | Conforms | Conforms |

| Mass Spectrum | ESI-MS | Conforms to Structure | Conforms |

| Appearance | Visual | Colorless to pale yellow oil | Conforms |

| Solubility | Visual | Soluble in Methanol, Chloroform | Conforms |

Experimental Protocols

A thorough understanding of the methodologies used to generate the data on the CoA is essential for interpreting the results accurately.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds.[2] It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used. Deuterium lamps are a popular choice for HPLC detection due to their continuous spectrum of ultraviolet (UV) light.[3]

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient of two solvents is commonly used. For example, a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, could be run with a gradient starting from 50% B to 100% B over 20 minutes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The eluent is monitored by a UV detector at a specific wavelength (e.g., 210 nm).

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are compared to those of a non-deuterated reference standard. The percentage of chemical purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[4] For deuterated compounds, it is indispensable for determining the isotopic purity and the distribution of different isotopologues (molecules that differ only in their isotopic composition).[5]

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules ([M+H]⁺) or other adducts.

-

Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum shows a series of peaks corresponding to the different isotopologues of this compound (d0, d1, d2, d3, d4, and d5). The relative intensity of each peak is used to calculate the isotopic purity and distribution. The isotopic purity is the percentage of the desired d5 isotopologue relative to all other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structure of organic molecules. For deuterated compounds, ¹H NMR (proton NMR) is used to confirm the absence of protons at the sites of deuteration, while ²H NMR (deuterium NMR) can directly detect the deuterium nuclei.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the deuterated laurate chain confirms successful deuteration. The remaining proton signals should be consistent with the non-deuterated parts of the molecule (the glycidyl group).

-

²H NMR Acquisition: A deuterium NMR spectrum can also be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra are analyzed to confirm that the overall structure is correct and that deuteration has occurred at the intended positions.

Visualizations

To further clarify the analytical workflow and the principles behind the data, the following diagrams are provided.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl Laurate-d5 is a stable isotope-labeled derivative of glycidyl laurate, a glycidyl ester of lauric acid. The incorporation of five deuterium atoms on the glycidyl moiety provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based analytical methodologies. While direct literature on this compound is emerging, its applications can be confidently inferred from the well-established use of analogous deuterated compounds, such as Glycidyl Stearate-d5 and Glycidyl Oleate-d5, and the known metabolic pathways of its constituent molecules: lauric acid and glycidol.[1][2][3] This technical guide delineates the primary applications of this compound in research, focusing on its role as an internal standard for precise quantification and as a metabolic tracer to elucidate complex biological processes.

Core Applications of this compound

The unique properties of this compound lend it to two principal applications in a research setting:

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are the gold standard for internal standards. This compound, being chemically identical to its non-labeled counterpart, co-elutes and experiences similar ionization effects and matrix interferences.[2] This allows for the accurate quantification of glycidyl laurate and related glycidyl esters in complex matrices such as food products, environmental samples, and biological tissues.

-

Metabolic Tracer for In Vivo and In Vitro Studies: The stable isotope label allows researchers to track the metabolic fate of the laurate and glycidol moieties following administration.[4] This is crucial for understanding lipid metabolism, including fatty acid uptake, incorporation into complex lipids like triglycerides, and protein acylation. Furthermore, it can be used to study the metabolic pathways and potential toxicity of glycidol, a compound of interest in food safety and toxicology.

Application 1: this compound as an Internal Standard

The use of this compound as an internal standard is critical for mitigating variability in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

Quantitative Data for LC-MS/MS Analysis

For quantitative analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The following table provides hypothetical yet representative mass spectrometry parameters for the analysis of glycidyl laurate using this compound as an internal standard.

| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Glycidyl Laurate | 257.2 | 183.2 | 75.1 | 15 |

| This compound | 262.2 | 183.2 | 80.1 | 15 |

Experimental Protocol: Quantification of Glycidyl Laurate in Edible Oil

This protocol describes a typical workflow for the quantification of glycidyl laurate in an oil matrix using LC-MS/MS.

1. Sample Preparation:

- Weigh 100 mg of the oil sample into a 15 mL centrifuge tube.

- Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 10 µg/mL solution in isopropanol).

- Add 5 mL of a methanol/methyl-tert-butyl ether (MTBE) mixture (1:3, v/v) and vortex for 1 minute.

- Add 1.25 mL of water to induce phase separation and centrifuge at 4,000 x g for 10 minutes.

- Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

- Gradient: A suitable gradient to separate the analyte from matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: As specified in the table above.

- Source Parameters: Optimized for the specific instrument.

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Glycidyl Laurate to this compound against the concentration of the calibration standards.

- Quantify the amount of Glycidyl Laurate in the sample using the regression equation from the calibration curve.

Workflow Diagram

Caption: Workflow for quantification using an internal standard.

Application 2: this compound as a Metabolic Tracer

When introduced into a biological system, this compound is hydrolyzed to release deuterated glycidol (glycidol-d5) and lauric acid. By tracking the appearance of these labeled moieties in various tissues and biomolecules, researchers can gain insights into their metabolic pathways.

Metabolic Fate of this compound Components

-

Lauric Acid: This medium-chain fatty acid is rapidly metabolized. It can be incorporated into triglycerides for energy storage, undergo β-oxidation for energy production, or be used for protein acylation.

-

Glycidol-d5: The metabolic fate of glycidol is of toxicological interest. It can be hydrolyzed to glycerol or react with glutathione to form conjugates that are excreted in urine. Studies have also shown that glycidyl esters can be metabolized to 3-MCPD in vivo.

Experimental Protocol: In Vitro Metabolic Study in Hepatocytes

This protocol outlines a method to trace the metabolism of this compound in a cultured liver cell line.

1. Cell Culture and Dosing:

- Culture a suitable hepatocyte cell line (e.g., HepG2) to 80-90% confluency in 6-well plates.

- Prepare a dosing solution of this compound in a suitable vehicle (e.g., DMSO, then diluted in culture medium).

- Incubate the cells with the this compound containing medium for various time points (e.g., 0, 2, 4, 8, 24 hours).

2. Sample Collection and Extraction:

- At each time point, collect the culture medium and wash the cells with ice-cold PBS.

- Lyse the cells and extract lipids using a method similar to the one described for oil samples (e.g., with methanol/MTBE).

- Separate the aqueous and organic phases for analysis of polar (glycidol metabolites) and non-polar (lauric acid metabolites) compounds, respectively.

3. LC-MS/MS Analysis:

- Analyze the lipid extracts for the incorporation of lauric acid into triglycerides and other complex lipids by monitoring for the specific mass of these lipids containing the lauric acid backbone.

- Analyze the aqueous fraction for glycidol-d5 and its metabolites (e.g., glycerol-d5, glutathione conjugates).

4. Data Analysis:

- Identify and quantify the labeled metabolites at each time point to determine the rate and extent of this compound metabolism.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic fate of this compound components.

Caption: Experimental workflow for a metabolic tracing study.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its primary applications as a high-fidelity internal standard for quantitative analysis and as a stable isotope tracer for metabolic studies provide a robust framework for advancing our understanding of lipid biochemistry, food science, and toxicology. The methodologies and protocols outlined in this guide, based on established principles for analogous compounds, offer a solid foundation for the successful implementation of this compound in the laboratory.

References

Molecular weight and formula of Glycidyl Laurate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycidyl Laurate-d5, a deuterated analog of Glycidyl Laurate. This stable isotope-labeled compound is a critical tool for analytical and research applications, particularly in the quantitative analysis of glycidyl esters in various matrices.

Core Compound Details

This compound is a synthetic, isotopically labeled form of Glycidyl Laurate where five hydrogen atoms on the glycidyl moiety have been replaced by deuterium. This isotopic substitution renders the molecule heavier than its native counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods. The deuteration is specifically located on the oxiran-2-ylmethyl group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, with a comparison to its non-deuterated form.

| Property | This compound | Glycidyl Laurate |

| Molecular Formula | C₁₅H₂₃D₅O₃[1] | C₁₅H₂₈O₃[2][3][4][5] |

| Molecular Weight | 261.41 g/mol | 256.38 g/mol |

| Exact Mass | 261.2352 | 256.2038 |

| CAS Number | 1329563-35-0 | 1984-77-6 |

| Synonyms | Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester, Lauric Acid 2,3-Epoxypropyl-d5 Ester | Glycidyl dodecanoate, Lauric acid glycidyl ester |

| IUPAC Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate | oxiran-2-ylmethyl dodecanoate |

Applications in Analytical Chemistry

The primary application of this compound is as an internal standard in analytical methodologies for the quantification of glycidyl esters in food products, particularly in refined edible oils. Glycidyl esters are process-induced contaminants that raise health concerns, making their accurate monitoring crucial.

The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification in complex matrices. It helps to correct for analyte loss during sample preparation and for variations in instrument response, such as matrix effects in liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, a general methodology for its use as an internal standard in the analysis of glycidyl esters by LC-MS can be outlined. This protocol is based on established methods for the analysis of related compounds.

General Protocol for Quantification of Glycidyl Laurate using this compound Internal Standard by LC-MS

1. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of Glycidyl Laurate and this compound in a suitable solvent (e.g., isopropanol, acetone) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Glycidyl Laurate stock solution. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard from its stock solution.

2. Sample Preparation:

-

Extraction: The extraction procedure will vary depending on the sample matrix. For edible oils, a common method involves dissolving a precisely weighed amount of the oil sample in a nonpolar solvent like hexane.

-

Internal Standard Spiking: A known amount of the this compound internal standard solution is added to the sample extract.

-

Cleanup: A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. The choice of SPE cartridge (e.g., silica, C18) will depend on the specific method and matrix.

3. LC-MS Analysis:

-

Chromatographic Separation: The sample extract is injected into a liquid chromatograph, typically a reversed-phase column, to separate the analyte from other components. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives like formic acid is commonly used.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, often a tandem mass spectrometer (MS/MS), for detection and quantification. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific precursor and product ions for both Glycidyl Laurate and this compound.

4. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Glycidyl Laurate) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

-

The concentration of Glycidyl Laurate in the unknown samples is then determined from this calibration curve using the measured peak area ratio of the analyte to the internal standard.

Visualizations

Caption: Workflow for the quantification of Glycidyl Laurate using this compound as an internal standard.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Understanding the mass spectrometry fragmentation of Glycidyl Laurate-d5

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Glycidyl Laurate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of this compound, a crucial internal standard for the accurate quantification of glycidyl esters in various matrices. Glycidyl esters are process-induced contaminants found in refined edible oils and food products, and their monitoring is of significant importance due to potential health concerns.[1][2][3][4] This document outlines the expected fragmentation patterns, provides detailed experimental protocols for analysis, and presents the data in a clear and accessible format for professionals in the field.

Molecular Structure and Properties

This compound is the deuterated analog of Glycidyl Laurate, where five hydrogen atoms on the glycidyl moiety are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio.

-

Chemical Formula: C₁₅H₂₃D₅O₃

-

Monoisotopic Mass: 261.2352 u

-

Synonyms: Glycidyl dodecanoate-d5, Lauric acid glycidyl ester-d5[5]

Mass Spectrometry Fragmentation Analysis

The analysis of this compound is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), most commonly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. Under these conditions, the molecule is readily protonated to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions that are used for identification and quantification.

Proposed Fragmentation Pathway

The primary fragmentation of protonated this compound involves the cleavage of the ester bond, which is the most labile bond in the molecule. This leads to two main fragmentation pathways, resulting in the formation of a lauroyl cation and a protonated glycidyl-d5 moiety.

The proposed fragmentation pathway is illustrated in the diagram below:

Quantitative Data of Key Ions

The table below summarizes the theoretical exact masses of the precursor ion and the major product ions of this compound. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Ion Description | Chemical Formula | Theoretical m/z |

| Precursor Ion | ||

| Protonated this compound | [C₁₅H₂₃D₅O₃+H]⁺ | 262.243 |

| Product Ions | ||

| Lauroyl Cation | [C₁₂H₂₃O]⁺ | 183.175 |

| Protonated Glycidyl-d5 Moiety | [C₃H₃D₅O₂]⁺ | 81.084 |

Experimental Protocol for LC-MS/MS Analysis

The following is a representative experimental protocol for the direct analysis of this compound, synthesized from methodologies reported in the literature.

Reagents and Materials

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (Ultrapure)

-

Formic acid (optional, for mobile phase modification)

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent such as acetone or isopropanol. Create a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a compatible solvent.

Sample Preparation

For oil samples, a "dilute-and-shoot" approach is often sufficient.

-

Weigh a known amount of the oil sample into a vial.

-

Add a precise volume of the this compound internal standard solution.

-

Dilute the sample with a suitable solvent (e.g., a mixture of methanol and isopropanol).

-

Vortex the sample to ensure thorough mixing.

-

Centrifuge the sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for injection.

For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

Liquid Chromatography (LC) Conditions

-

LC System: A gradient HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid (optional).

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid (optional).

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-60 °C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

-

Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the precursor ion.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Primary: 262.2 -> 183.2

-

Confirmatory: 262.2 -> 81.1

-

-

Collision Energy: Optimize for each transition to maximize product ion intensity.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by LC-MS/MS.

Conclusion

Understanding the mass spectrometric fragmentation of this compound is fundamental for the development of robust and reliable analytical methods for the quantification of glycidyl esters. The fragmentation is characterized by the cleavage of the ester bond, leading to predictable and specific product ions. By utilizing the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently employ this compound as an internal standard to achieve accurate and precise measurements of these important food contaminants.

References

Navigating the Matrix: A Technical Guide to the Solubility and Stability of Glycidyl Laurate-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility and stability of Glycidyl Laurate-d5, a deuterated analog of the glycidyl ester of lauric acid. Given the limited direct experimental data on this compound, this document synthesizes information from studies on structurally similar compounds, including long-chain fatty acid esters, other glycidyl esters, and general principles for handling deuterated standards. This information is intended to guide researchers in the effective use of this compound in various experimental settings.

Core Principles: Solubility and Stability

This compound, as a deuterated lipid standard, requires careful handling to maintain its structural and isotopic integrity. Its solubility and stability are paramount for its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods.

Solubility Profile

The solubility of this compound is predicted to be similar to that of other long-chain fatty acid esters. Generally, these compounds exhibit good solubility in non-polar and polar aprotic organic solvents. The long laurate (C12) chain contributes to its lipophilic character, while the glycidyl ester group adds a degree of polarity.

It is crucial to use aprotic solvents for the reconstitution and dilution of deuterated standards to prevent deuterium-hydrogen (H/D) exchange, which can compromise the isotopic purity of the standard[1].

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Estimated Solubility | Rationale & Considerations |

| Acetonitrile | Polar Aprotic | Soluble | Commonly used for LC-MS applications. Aprotic nature is ideal for deuterated standards[1]. |

| Methanol | Polar Protic | Soluble | While soluble, the protic nature may pose a long-term risk of H/D exchange, especially with improper storage. Use of deuterated methanol (CD3OD) can mitigate this for NMR studies[2]. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it is a suitable solvent for creating stock solutions, but long-term storage should be approached with caution[3][4]. |

| Dichloromethane (DCM) | Non-polar | Highly Soluble | Excellent solvent for non-polar compounds. |

| Chloroform | Non-polar | Highly Soluble | Saturated fatty acids are generally more soluble in chloroform. |

| Hexane / Heptane | Non-polar | Soluble | Good for initial dissolution, but lower polarity may limit solubility at high concentrations compared to more polar solvents. |

| Ethyl Acetate | Polar Aprotic | Soluble | A good aprotic alternative for dissolving fatty acid esters. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent for a wide range of compounds, including those that are difficult to dissolve. |

| Acetone | Polar Aprotic | Soluble | Often used in the analysis of glycidyl esters. |

| Toluene | Non-polar | Soluble | A suitable non-polar solvent for fatty acids and their esters. |

Note: The term "Soluble" indicates that a solution of at least 1 mg/mL can likely be prepared. For higher concentrations, solubility testing is recommended. The solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

Stability and Storage

The stability of this compound is influenced by its two primary functional groups: the ester and the epoxide.

-

Ester Moiety : The ester linkage is susceptible to hydrolysis, which can be catalyzed by strong acids or bases. This is a key consideration in the analytical methods for glycidyl esters, where hydrolysis is intentionally used to release glycidol. To prevent unintentional degradation, storage in neutral, aprotic solvents is recommended.

-

Epoxide Ring : The epoxide is a strained three-membered ring, making it reactive towards nucleophiles. The ring can be opened under both acidic and basic conditions. While generally stable in neutral organic solvents, prolonged exposure to protic solvents or contaminants could lead to ring-opening reactions.

For optimal stability, deuterated standards should be stored at low temperatures, typically -20°C or colder, in a desiccated environment to protect from moisture. Solutions should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of this compound.

Protocol 1: Solubility Determination

-

Preparation of Saturated Solution :

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a small, precise volume of the test solvent (e.g., 100 µL) at a controlled temperature (e.g., 25°C).

-

Vortex the mixture for 1-2 minutes.

-

If the solid dissolves completely, add another known volume of the solute and repeat until a saturated solution with excess solid is obtained.

-

Equilibrate the saturated solution for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Quantification :

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully transfer a known volume of the supernatant to a new pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen.

-

Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Protocol 2: Stability Assessment

-

Solution Preparation :

-

Prepare stock solutions of this compound in the organic solvents of interest at a known concentration (e.g., 1 mg/mL).

-

Aliquots of these solutions should be stored under different conditions (e.g., room temperature, 4°C, -20°C; light-exposed vs. dark).

-

-

Time-Point Analysis :

-

At specified time intervals (e.g., 0, 1 week, 1 month, 3 months, 6 months), analyze an aliquot from each storage condition.

-

Analysis should be performed using a suitable analytical technique such as LC-MS or GC-MS to quantify the parent compound and any potential degradation products.

-

-

Data Analysis :

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation rate and half-life of the compound under each condition.

-

Visualizing Experimental Workflows and Degradation Pathways

To aid in the conceptualization of these processes, the following diagrams have been generated.

References

Commercial Suppliers and Technical Guide for High-Purity Glycidyl Laurate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity Glycidyl Laurate-d5, a deuterated stable isotope-labeled internal standard crucial for quantitative analytical studies. This document details the technical specifications from various suppliers, outlines a plausible synthetic route and analytical methodologies for quality control, and presents relevant biochemical pathways where this molecule can be employed as a tracer.

Introduction to this compound

This compound (CAS No. 1329563-35-0) is the deuterated analog of Glycidyl Laurate, an ester of lauric acid and glycidol. The incorporation of five deuterium atoms into the glycidyl moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of glycidyl esters in various matrices, particularly in food safety and toxicological research. Glycidyl esters are process-induced contaminants found in refined edible oils and fats, and their accurate quantification is of significant interest to regulatory bodies and the food industry.

Commercial Suppliers of High-Purity this compound

The following table summarizes the key information for commercially available this compound from prominent suppliers. Researchers are advised to request the latest certificate of analysis for lot-specific data.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Purity/Isotopic Enrichment |

| LGC Standards | TRC-KIT8377-1X1ML | 1329563-35-0 | C₁₅H₂₃D₅O₃ | 261.41 | 1 mg/mL in Isopropanol | Not specified on website |

| Clearsynth | CS-T-79324 | 1329563-35-0 | Not Available | Not Available | Neat/Solution | Accompanied by Certificate of Analysis |

| Santa Cruz Biotechnology | sc-219598 | 1329563-35-0 | C₁₅H₂₃D₅O₃ | 261.41 | Neat/Solution | Not specified on website |

| United States Biological | 12910 | Not specified | Not specified | Not specified | 1 mg | Not specified on website |

Synthesis and Characterization

While proprietary synthesis methods are not disclosed by commercial suppliers, a plausible and robust synthetic route for this compound can be conceptualized based on established organic chemistry principles.

Plausible Synthesis Pathway

A common method for the synthesis of glycidyl esters involves the reaction of a fatty acid salt with a deuterated epihalohydrin, such as epichlorohydrin-d5, followed by base-catalyzed cyclization.

Methodological & Application

Application Note: Quantification of Glycidyl Laurate in Food and Drug Matrices using Glycidyl Laurate-d5 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycidyl esters (GEs) are process-induced contaminants that can form in refined fats and oils at high temperatures. Due to the potential health risks associated with their hydrolysis product, glycidol, which is classified as a probable human carcinogen, regulatory bodies have established maximum permissible levels in various consumer products.[1] Accurate and robust analytical methods are therefore essential for the monitoring of GEs in matrices such as edible oils, infant formula, and lipid-based drug delivery systems.

This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Glycidyl Laurate, using its stable isotope-labeled analogue, Glycidyl Laurate-d5, as an internal standard. The use of a deuterated internal standard is critical for high-quality quantitative results, as it effectively corrects for variations during sample preparation and instrumental analysis.[1] The described protocol is based on widely accepted indirect analysis, which involves the conversion of GEs to a more volatile derivative prior to GC-MS analysis.[2][3]

Principle of the Method

The quantification of Glycidyl Laurate is achieved through an indirect method based on the principle of stable isotope dilution analysis. A known quantity of this compound is added to the sample at the initial stage of preparation. The GEs, along with the internal standard, undergo alkaline-catalyzed transesterification to yield free glycidol and its deuterated counterpart. The glycidol is then derivatized, commonly with phenylboronic acid (PBA), to enhance its volatility and thermal stability for GC-MS analysis.[1]

Because Glycidyl Laurate and this compound are chemically identical, they exhibit the same behavior during extraction, derivatization, and chromatography. However, they are distinguishable by the mass spectrometer due to their mass difference. By measuring the ratio of the peak area of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for potential matrix effects and analyte loss during sample workup.

Experimental Protocols

1. Reagents and Materials

-

Standards: Glycidyl Laurate, this compound

-

Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade), Acetone (HPLC grade), Isooctane (HPLC grade)

-

Reagents: Sodium Methoxide solution, Phenylboronic Acid (PBA), Anhydrous Sodium Sulfate, Sodium Chloride

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glycidyl Laurate and this compound by dissolving an accurately weighed amount in acetone.

-

Working Standard Solutions: Create a series of calibration standards by diluting the Glycidyl Laurate stock solution to cover the desired concentration range (e.g., 0.01 - 10 µg/mL). Each calibration standard should be spiked with a constant concentration of the this compound internal standard.

3. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 0.1 to 0.25 g of the homogenized oil or lipid-based sample into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample.

-

Dissolution: Add 1 mL of n-hexane and vortex for 30 seconds to dissolve the sample.

-

Transesterification: Add 250 µL of sodium methoxide solution and vortex vigorously for 1 minute at room temperature. This step converts the glycidyl esters to free glycidol.

-

Neutralization: Stop the reaction by adding an acidic salt solution (e.g., sodium chloride in sulfuric acid).

-

Extraction: The extraction of the released glycidol from the reaction mixture can be performed. For high polarity analytes like glycidol, modified QuEChERS-based methods can be employed to improve extraction efficiency.

-

Derivatization: Add 200 µL of a phenylboronic acid (PBA) solution in ethyl acetate to the extract. Heat the mixture at 70°C for 20 minutes to form the stable PBA derivative.

-

Final Preparation: After cooling, add 1 mL of isooctane and a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the final solution to a GC vial for analysis.

4. GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: TG-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.

-

Inlet: Pulsed splitless mode at 280°C.

-

Oven Temperature Program: An initial temperature of 85°C, hold for 0.5 min, ramp to 150°C at 6°C/min, then to 280°C at 25°C/min, and hold for 7 min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) for quantification of the target ions of the glycidol-PBA derivative and its deuterated analogue.

-

Data Presentation

Table 1: Method Validation Parameters for Glycidyl Ester Analysis

| Parameter | Typical Performance | Reference(s) |

| Limit of Detection (LOD) | 0.02 mg/kg | |

| Limit of Quantification (LOQ) | 0.1 mg/kg | |

| Linearity (R²) | > 0.99 | |

| Recovery | 88 - 108% | |

| Repeatability (RSDr) | 1.3 - 21% | |

| Reproducibility (RSDR) | 6.5 - 49.0% |

Table 2: Example of Calibration Curve Data

| Concentration of Glycidyl Laurate (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.01 | 0.025 |

| 0.05 | 0.128 |

| 0.10 | 0.255 |

| 0.50 | 1.275 |

| 1.00 | 2.560 |

| 5.00 | 12.85 |

| 10.0 | 25.70 |

Visualizations

Caption: Experimental workflow for the quantification of Glycidyl Laurate.

Caption: Chemical conversion pathway during sample preparation.

The use of this compound as an internal standard in the GC-MS analysis of Glycidyl Laurate provides a robust, accurate, and reliable method for the quantification of this process contaminant in complex matrices. The stable isotope dilution approach effectively mitigates variability in sample preparation and instrumental response, leading to high-quality data suitable for regulatory compliance and quality control in the food and pharmaceutical industries. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and analysts.

References

LC-MS/MS method for glycidyl ester analysis with Glycidyl Laurate-d5

An LC-MS/MS method for the analysis of glycidyl esters using Glycidyl Laurate-d5 as an internal standard is presented in this comprehensive application note. Glycidyl esters are process-induced contaminants that are primarily formed in refined edible oils and fats during high-temperature deodorization processes. Due to their potential health risks, regulatory bodies worldwide have set stringent limits on their presence in food products. Accurate and sensitive analytical methods are therefore essential for their monitoring.

This document provides a detailed protocol for the quantification of common glycidyl esters, including glycidyl laurate, myristate, palmitate, stearate, oleate, and linoleate, in edible oil samples. The method utilizes a robust sample preparation procedure involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile, methanol, isopropanol, hexane, ethyl acetate, and acetone (all LC-MS grade or equivalent).

-

Reagents: Formic acid (LC-MS grade), ultrapure water.

-

Standards: Native glycidyl ester standards (glycidyl laurate, myristate, palmitate, stearate, oleate, linoleate), and this compound internal standard.

-

SPE Cartridges: C18 (500 mg, 6 mL) and Silica (500 mg, 6 mL).

-

Sample: Edible oil.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native glycidyl ester and this compound in acetone.

-

Intermediate Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all native glycidyl esters by diluting the stock solutions in acetone.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetone.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard mixture into a blank matrix extract. The concentration of the internal standard should be kept constant across all calibration levels.

Sample Preparation

-

Sample Weighing and Spiking: Accurately weigh approximately 100 mg of the oil sample into a centrifuge tube. Add a known amount of the this compound internal standard spiking solution.

-

Dissolution: Dissolve the spiked sample in 1 mL of acetone and vortex thoroughly.

-

SPE Cleanup (C18):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acetone.

-

Load the sample solution onto the cartridge.

-

Wash the cartridge with 5 mL of methanol.

-

Elute the glycidyl esters with 10 mL of acetone.

-

-

SPE Cleanup (Silica):

-

Condition a silica SPE cartridge with 5 mL of hexane.

-

Load the eluate from the C18 cartridge onto the silica cartridge.

-

Wash the cartridge with 5 mL of hexane.

-

Elute the glycidyl esters with 10 mL of a 5% ethyl acetate in hexane solution.[1]

-

-

Evaporation and Reconstitution: Evaporate the final eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 250 µL of a methanol/isopropanol (1:1, v/v) mixture.[1] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm particle size).[2]

-

Mobile Phase:

-

A: Methanol/Acetonitrile/Water (42.5:42.5:15, v/v/v) with 0.1% formic acid.[2]

-

B: Isopropanol with 0.1% formic acid.

-

-

Gradient Program:

-

0-2 min: 90% A, 10% B

-

2-15 min: Linear gradient to 50% A, 50% B

-

15-20 min: Hold at 50% A, 50% B

-

20.1-25 min: Return to 90% A, 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.[2]

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

The following table lists the proposed precursor and product ions for the target glycidyl esters and the internal standard. These transitions should be optimized on the specific instrument used for analysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glycidyl Laurate | 271.2 | 213.2 |

| Glycidyl Myristate | 299.3 | 241.2 |

| Glycidyl Palmitate | 327.3 | 269.3 |

| Glycidyl Stearate | 355.4 | 297.3 |

| Glycidyl Oleate | 353.3 | 295.3 |

| Glycidyl Linoleate | 351.3 | 293.3 |

| This compound (IS) | 276.2 | 213.2 |

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for glycidyl ester analysis.

| Parameter | Glycidyl Palmitate | Glycidyl Stearate | Glycidyl Oleate | Glycidyl Linoleate | Glycidyl Linolenate | Reference |

| LOD (µg/kg) | 1-3 | 1-3 | 1-3 | 1-3 | 1-3 | |

| LOQ (µg/kg) | 3-10 | 3-10 | 3-10 | 3-10 | 3-10 | |

| Recovery (%) | 84-108 | 84-108 | 84-108 | 84-108 | 84-108 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for glycidyl ester analysis.

Logical Relationship of Analytical Steps

Caption: Key stages in the LC-MS/MS analysis of glycidyl esters.

References

AOCS Official Method for Glycidyl Ester Analysis Using a Deuterated Standard: Application Note and Protocol

Introduction

Glycidyl esters (GEs) are process-induced contaminants that can form in edible oils and fats during high-temperature refining processes. Due to their potential health risks, regulatory bodies worldwide have set maximum limits for these compounds in food products. Accurate and reliable analytical methods are crucial for monitoring GE levels to ensure food safety and compliance. The American Oil Chemists' Society (AOCS) has established several official methods for the determination of GEs. This application note provides a detailed protocol based on the principles of AOCS Official Method Cd 29c-13 , a widely used indirect method that employs a deuterated internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

This method is favored for its relatively short analysis time, making it suitable for routine quality control in industrial laboratories.[1][2] The procedure involves a differential measurement approach to distinguish between 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters.

Principle of the Method

The AOCS Official Method Cd 29c-13 is an indirect analytical method that involves the transesterification of glycidyl esters and 3-MCPD esters to their free forms.[3] The quantification of glycidyl esters is achieved through a differential analysis, which requires running two separate assays for each sample:

-

Assay A: In this assay, the sample undergoes alkaline-catalyzed transesterification. The reaction is then stopped with an acidic chloride solution, which converts the released glycidol into 3-MCPD. Therefore, the final measurement in Assay A represents the sum of the initial 3-MCPD from its esters and the 3-MCPD formed from the glycidyl esters.[4][5]

-

Assay B: This assay also involves alkaline-catalyzed transesterification, but the reaction is stopped with a non-chloride acidic solution. In this case, the released glycidol is not converted to 3-MCPD. Thus, the measurement in Assay B represents only the 3-MCPD originating from its esters.

The concentration of glycidyl esters (expressed as glycidol) is then calculated from the difference in the 3-MCPD concentration between Assay A and Assay B. Quantification is performed using an isotope dilution technique with a deuterated internal standard, typically 3-MCPD-d5, which is added at the beginning of the sample preparation. The free diols are derivatized with phenylboronic acid (PBA) to enhance their volatility and chromatographic performance for GC-MS analysis.

Experimental Protocol

This protocol is a detailed representation of the steps involved in the AOCS Official Method Cd 29c-13.

Materials and Reagents

-

Solvents: Tert-butyl methyl ether (TBME), methanol, n-hexane, diethyl ether, ethyl acetate, isooctane (all analytical or GC grade).

-

Reagents: Sodium hydroxide (NaOH), sodium chloride (NaCl), sulfuric acid (H₂SO₄), anhydrous sodium sulfate, phenylboronic acid (PBA).

-

Standards: 3-MCPD, Glycidol, 3-MCPD-d5 (internal standard), certified reference materials for 3-MCPD and glycidyl esters in oil.

Standard and Sample Preparation

-

Internal Standard Working Solution: Prepare a working solution of 3-MCPD-d5 in a suitable solvent.

-

Sample Weighing and Internal Standard Spiking: Accurately weigh approximately 100 mg of the oil sample into a screw-cap vial. Add a known amount of the 3-MCPD-d5 internal standard working solution to the sample.

-

Dissolution: Add TBME and vortex to dissolve the oil.

Assay A: Determination of Total 3-MCPD (from 3-MCPD esters and glycidyl esters)

-

Transesterification: Add a freshly prepared solution of sodium hydroxide in methanol (approximately 0.5 N) to the sample solution. Cap the vial tightly and vortex vigorously for 1 minute. Allow the reaction to proceed for at least 15 minutes at room temperature.

-

Stopping the Reaction and Conversion of Glycidol: Add an acidic sodium chloride solution (e.g., 20% NaCl in 1 M H₂SO₄) to stop the transesterification and convert the released glycidol to 3-MCPD. Vortex for 30 seconds.

-

Extraction of Fatty Acid Methyl Esters (FAMEs): Add n-hexane, vortex for 30 seconds, and centrifuge to separate the layers. Carefully remove and discard the upper hexane layer containing the FAMEs. Repeat this extraction step to ensure complete removal of FAMEs.

-

Extraction of Analytes: Add a mixture of diethyl ether and ethyl acetate (e.g., 80:20, v/v). Vortex for 30 seconds and centrifuge. Transfer the organic layer to a clean tube. Repeat the extraction.

-

Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Assay B: Determination of 3-MCPD (from 3-MCPD esters only)

-

Follow steps 1 and 3 from the Assay A sample preparation.

-

Stopping the Reaction: Add an acidic solution without chloride ions (e.g., a solution of sodium sulfate in sulfuric acid) to stop the transesterification. This step does not convert glycidol to 3-MCPD.

-

Proceed with steps 3-6 of the Assay A protocol.

Derivatization

-

To the dried residues from both Assay A and Assay B, add a solution of phenylboronic acid in a suitable solvent (e.g., diethyl ether).

-

Allow the derivatization reaction to proceed for at least 30 minutes at room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in isooctane for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless or Programmed Temperature Vaporization (PTV) |

| Inlet Temperature | Ramped, e.g., 85 °C to 320 °C |

| Carrier Gas | Helium |

| Column | 5% Phenyl-methylpolysiloxane (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial 85°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 300°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored Ions | For 3-MCPD-PBA derivative: m/z 147, 196. For 3-MCPD-d5-PBA derivative: m/z 150, 201. |

Data Presentation

The following table summarizes typical quantitative data for the analysis of glycidyl esters using methods based on AOCS Cd 29c-13.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.02 - 0.05 mg/kg | |

| Limit of Quantification (LOQ) | 0.1 - 0.2 mg/kg | |

| Recovery | 90 - 110% | |

| Repeatability (RSDr) | < 15% | |

| Reproducibility (RSDR) | < 25% | |

| Linearity (R²) | > 0.99 |

Experimental Workflow

The following diagram illustrates the logical workflow of the AOCS Official Method Cd 29c-13 for the determination of glycidyl esters.

Caption: Workflow for AOCS Cd 29c-13.

Conclusion

The AOCS Official Method Cd 29c-13 provides a robust and relatively rapid procedure for the determination of glycidyl esters in edible oils and fats. The use of a deuterated internal standard and a differential measurement approach allows for accurate quantification. This application note provides a comprehensive protocol and relevant performance data to assist researchers, scientists, and quality control professionals in the implementation of this important analytical method for ensuring the safety and quality of edible oil products.

References

Application Notes and Protocols for Sample Preparation of Edible Oils Using Glycidyl Laurate-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of glycidyl esters (GEs) in edible oils using Glycidyl Laurate-d5 as an internal standard. Glycidyl esters are process-induced contaminants formed during the high-temperature refining of edible oils and are a significant concern for food safety due to their potential carcinogenic properties upon hydrolysis to free glycidol in the gastrointestinal tract. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification by correcting for analyte losses during sample preparation and analysis.

Two primary analytical approaches are detailed: a direct method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of intact glycidyl esters, and an indirect method using Gas Chromatography-Mass Spectrometry (GC-MS) which involves the conversion of glycidyl esters to a derivable form.

Direct Analysis of Glycidyl Esters by LC-MS/MS

This method allows for the direct quantification of individual glycidyl esters without chemical derivatization, offering high specificity and accuracy.

Experimental Protocol: Direct LC-MS/MS Analysis

1. Materials and Reagents

-

Solvents: Acetone, Methanol, n-Hexane, Ethyl Acetate (HPLC or LC-MS grade)

-

Internal Standard (IS): this compound solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in acetone)

-

Calibration Standards: A mixed standard solution of common glycidyl esters (e.g., glycidyl laurate, glycidyl palmitate, glycidyl stearate, glycidyl oleate, glycidyl linoleate) at various concentrations.

-

Solid Phase Extraction (SPE) Cartridges: C18 (e.g., 500 mg, 6 mL) and Silica (e.g., 500 mg, 6 mL) cartridges.

2. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10 mg of the edible oil sample into a centrifuge tube. For samples with expected low concentrations of GEs (<0.5 mg/kg), a larger sample size of up to 0.5 g can be used and pre-concentrated on a silica column.[1]

-

Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the oil sample.

-

Dissolution: Dissolve the spiked sample in 1 mL of acetone and vortex for 30 seconds.[1]

-

SPE Cleanup (C18):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acetone.

-

Load the sample solution onto the cartridge.

-

Wash the cartridge with 5 mL of acetone to remove interfering substances.

-

Elute the glycidyl esters with 10 mL of methanol.[1]

-

-

SPE Cleanup (Silica):

-

Condition a silica SPE cartridge with 5 mL of n-hexane.

-

Evaporate the eluate from the C18 step to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of 5% ethyl acetate in n-hexane and load it onto the silica cartridge.

-

Wash the cartridge with 5 mL of n-hexane.

-

Elute the glycidyl esters with 10 mL of 5% ethyl acetate in n-hexane.[1]

-

-

Final Preparation: Evaporate the final eluate to dryness under nitrogen and reconstitute the residue in a known volume (e.g., 250 µL) of a suitable solvent mixture, such as methanol/isopropanol (1:1, v/v), for LC-MS/MS analysis.[1]

3. LC-MS/MS Instrumental Parameters

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with 100% methanol is often effective. Gradient elution may be required for complex samples.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for each target glycidyl ester and this compound.

Data Presentation: Quantitative Performance of Direct LC-MS/MS

The following table summarizes typical performance data for the direct analysis of glycidyl esters using stable isotope dilution analysis.

| Analyte | Method Detection Limit (µg/kg) | Limit of Quantification (µg/kg) | Average Recovery (%) |

| Glycidyl Laurate | 1 - 5 | 3 - 15 | 85 - 110 |

| Glycidyl Palmitate | 1 - 5 | 3 - 15 | 84 - 108 |

| Glycidyl Stearate | 1 - 5 | 3 - 15 | 84 - 108 |

| Glycidyl Oleate | 1 - 5 | 3 - 15 | 84 - 108 |

| Glycidyl Linoleate | 1 - 5 | 3 - 15 | 84 - 108 |

Note: Data is representative and may vary depending on the specific matrix and instrumentation.

Experimental Workflow: Direct LC-MS/MS Analysis

Caption: Workflow for direct analysis of glycidyl esters.

Indirect Analysis of Glycidyl Esters by GC-MS

This widely used approach involves the chemical conversion of glycidyl esters to a more volatile derivative, which is then analyzed by GC-MS. This method is often based on official procedures such as AOCS Official Method Cd 29c-13.

Experimental Protocol: Indirect GC-MS Analysis

1. Materials and Reagents

-

Solvents: n-Hexane, Isooctane, Diethyl Ether, Ethyl Acetate (GC or HPLC grade).

-

Reagents: Sodium Methoxide solution (25% in methanol), Phenylboronic Acid (PBA), Acetic Acid, Sodium Chloride (NaCl), Sodium Bromide (NaBr), Anhydrous Sodium Sulfate.

-

Internal Standard (IS): this compound solution (e.g., 10 µg/mL in ethyl acetate).

-

Calibration Standards: A mixed standard solution of common glycidyl esters at various concentrations.

2. Sample Preparation This protocol involves a differential measurement to distinguish between 3-MCPD esters and glycidyl esters.

-

Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into two separate 15 mL centrifuge tubes (one for Assay A and one for Assay B).

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard solution to each tube.

-

Dissolution: Add 1 mL of n-hexane to each tube and vortex for 30 seconds.

-

Transesterification: Add 250 µL of sodium methoxide solution to each tube. Vortex vigorously for 1 minute at room temperature.

-

Reaction Quenching and Conversion:

-

Assay A (for total 3-MCPD and glycidol): Add 3 mL of an acidic sodium chloride solution. This converts the released glycidol into 3-monochloropropane-1,2-diol (3-MCPD).

-

Assay B (for 3-MCPD only): Add 3 mL of an acidic chloride-free salt solution (e.g., sodium bromide). This determines the amount of 3-MCPD originating from 3-MCPD esters only.

-

-

Extraction:

-

Add 3 mL of a hexane/diethyl ether mixture (80:20, v/v) to each tube and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube. Repeat the extraction.

-

-

Derivatization with Phenylboronic Acid (PBA):

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Add 200 µL of a PBA solution in ethyl acetate (e.g., 1 mg/mL).

-

Heat at 70°C for 20 minutes to form the stable PBA derivative.

-

-

Final Preparation: Cool the samples, add 1 mL of isooctane, and a small amount of anhydrous sodium sulfate to remove residual water. The samples are now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A suitable temperature gradient to separate the PBA derivatives (e.g., start at 80°C, ramp to 300°C).

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PBA derivatives of 3-MCPD and its deuterated analogue.

Data Presentation: Quantitative Performance of Indirect GC-MS

The following table presents typical performance data for the indirect analysis of glycidyl esters.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.02 - 0.1 mg/kg | |

| Limit of Quantification (LOQ) | 0.1 - 0.5 mg/kg | |

| Repeatability (RSDr) | 5 - 15% | |

| Reproducibility (RSDR) | 10 - 25% | |

| Recovery | 85 - 115% |

Note: Data is representative and may vary depending on the specific matrix and instrumentation.

Chemical Conversion Pathway: Indirect GC-MS Analysis

References

Application Note: Quantification of Glycidyl Laurate using Glycidyl Laurate-d5 by GC-MS with Phenylboronic Acid Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of glycidyl laurate in various matrices, particularly edible oils and fats. The protocol utilizes an indirect analytical approach based on gas chromatography-mass spectrometry (GC-MS). The method involves the hydrolysis of glycidyl laurate to glycidol, followed by derivatization with phenylboronic acid (PBA). Glycidyl Laurate-d5 is employed as an internal standard to ensure accuracy and precision. This methodology is critical for food safety analysis and quality control in the food and pharmaceutical industries.

Introduction